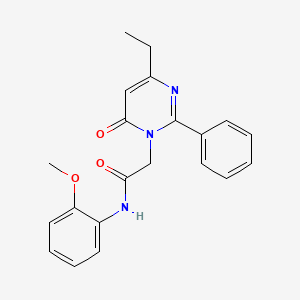![molecular formula C15H17NO4 B11197907 Furan-2-yl[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone](/img/structure/B11197907.png)
Furan-2-yl[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL is a complex organic compound that features a piperidine ring substituted with furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL typically involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds. This reaction is performed under mild conditions using iPr PNP-Mn as the catalyst and a weak base such as cesium carbonate (Cs2CO3) . The process efficiently produces furyl-substituted saturated ketones and α,β-unsaturated ketones and aldehydes in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-YL)ETHAN-1-ONE: A simpler furan derivative used in similar applications.
2-[(FURAN-2-CARBONYL)-AMINO]-3-FURAN-2-YL-ACRYLIC ACID: Another furan-based compound with potential biological activities.
Uniqueness
3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL is unique due to its complex structure, which combines a piperidine ring with multiple furan groups. This structural complexity provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
furan-2-yl-[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C15H17NO4/c1-16-7-6-15(18,13-5-3-9-20-13)11(10-16)14(17)12-4-2-8-19-12/h2-5,8-9,11,18H,6-7,10H2,1H3 |
InChI Key |
BHZYVHNGYDZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=CO2)(C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide](/img/structure/B11197828.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B11197829.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11197830.png)
![4-butoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B11197836.png)
![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11197838.png)
![{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11197845.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11197853.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11197880.png)

![2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11197883.png)
![N-ethyl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11197898.png)
![6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11197906.png)
![5-amino-N-(4-chlorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11197908.png)
![7-(2-Chlorophenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11197912.png)
